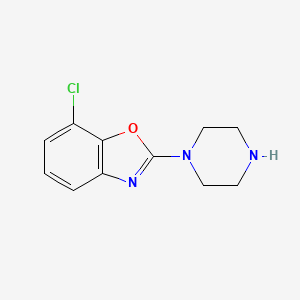

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

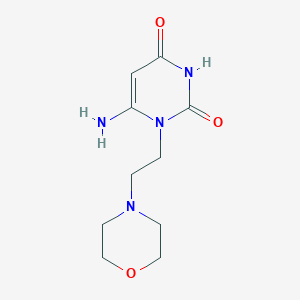

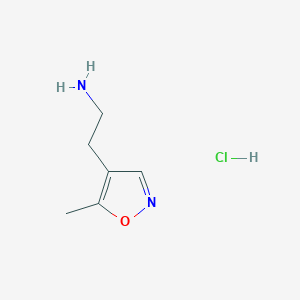

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12ClN3O . It has a molecular weight of 237.69 .

Molecular Structure Analysis

The InChI code for 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole is 1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)16-11(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole has a melting point of 154–156 °C .科学的研究の応用

Antagonistic Activities on α1-AR

The design, synthesis, and evaluation of 1-(benzoxazole-2-yl)piperazine derivatives, including those structurally related to 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole, have been explored for their potential as α1-adrenergic receptor (α1-AR) antagonists. These compounds have been investigated for their biological activity, showing promise in the modulation of α1-AR, which is significant for managing conditions like hypertension and benign prostatic hyperplasia (Jia Li et al., 2008).

Antimicrobial Evaluation

Various benzoxazole derivatives, including those with piperazine moieties, have been synthesized and tested for their antimicrobial activities. These compounds exhibit a broad spectrum of antimicrobial activity against standard bacterial and fungal strains, including drug-resistant isolates, highlighting their potential as novel antimicrobial agents (M. Arısoy et al., 2014).

Anticancer Agents

Piperazinyl benzothiazole/benzoxazole derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast, cervical, liver, skin, and lung cancers. Some of these compounds have shown significant cytotoxic activity, indicating their potential as anticancer agents. This research suggests that modifications to the benzoxazole structure, such as incorporating piperazine groups, can enhance anticancer activity (M. Murty et al., 2013).

Synthetic Methodologies

Research has also focused on developing synthetic methodologies for benzoxazole derivatives, including those with piperazin moieties. These studies aim to improve the efficiency of synthesizing such compounds, which is crucial for their potential therapeutic applications. The development of one-pot, three-component reactions under aqueous conditions for synthesizing benzoxazole derivatives represents a significant advancement in the field, offering a more efficient and environmentally friendly approach (K. Dileep et al., 2017).

特性

IUPAC Name |

7-chloro-2-piperazin-1-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)16-11(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCCPNKMEBWDPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)

![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)

![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)